Cas no 5388-11-4 (4(3H)-Quinazolinone, 3-(phenylmethyl)-)
5388-11-4 structure
Product Name:4(3H)-Quinazolinone, 3-(phenylmethyl)-
CAS-nummer:5388-11-4
MF:C15H12N2O
MW:236.268583297729
CID:356141
PubChem ID:616746
Update Time:2025-04-19
4(3H)-Quinazolinone, 3-(phenylmethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 4(3H)-Quinazolinone, 3-(phenylmethyl)-
- SR-01000471536-1
- SMR000420339
- HMS1729G18
- Oprea1_566430
- 3-Benzyl-4(3H)-quinazolinone
- 3-Benzyl-3H-quinazolin-4-one
- IBWZSUGBNKITMC-UHFFFAOYSA-N
- 5388-11-4
- CHEMBL1889094
- SR-01000471536
- 3-benzylquinazolin-4(3H)-one
- 3-Benzyl-4(3H)-quinazolinone #
- MLS000780156
- HMS2803C08
- SCHEMBL16210930
- Oprea1_707295
- DTXSID90346964
- 3-benzylquinazolin-4-one
- 3-Benzyl-3,4-dihydro-4-oxoquinazoline
- Cambridge id 6660440
- AKOS001137315
- Z91652478
-
- Inchi: 1S/C15H12N2O/c18-15-13-8-4-5-9-14(13)16-11-17(15)10-12-6-2-1-3-7-12/h1-9,11H,10H2
- InChI-sleutel: IBWZSUGBNKITMC-UHFFFAOYSA-N
- LACHT: O=C1C2C=CC=CC=2N=CN1CC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 236.09506
- Monoisotopische massa: 236.094963011g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 2
- Complexiteit: 333
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.2
- Topologisch pooloppervlak: 32.7Ų
Experimentele eigenschappen
- PSA: 32.67
4(3H)-Quinazolinone, 3-(phenylmethyl)- Gerelateerde literatuur
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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